molecular formula C13H7F2NO2S B12824323 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile

4-((3,5-Difluorophenyl)sulfonyl)benzonitrile

Cat. No.: B12824323
M. Wt: 279.26 g/mol
InChI Key: CYHAISGKBWVBMS-UHFFFAOYSA-N
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Description

4-((3,5-Difluorophenyl)sulfonyl)benzonitrile is an organic compound with the molecular formula C13H7F2NO2S It is characterized by the presence of a benzonitrile group and a sulfonyl group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Difluorophenyl)sulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((3,5-Difluorophenyl)sulfonyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biomolecules, leading to changes in their structure and function. The difluorophenyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((3,5-Difluorophenyl)sulfonyl)benzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the sulfonyl and benzonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H7F2NO2S

Molecular Weight

279.26 g/mol

IUPAC Name

4-(3,5-difluorophenyl)sulfonylbenzonitrile

InChI

InChI=1S/C13H7F2NO2S/c14-10-5-11(15)7-13(6-10)19(17,18)12-3-1-9(8-16)2-4-12/h1-7H

InChI Key

CYHAISGKBWVBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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